molecular formula C27H21N3O3 B5380207 (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE

(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE

Cat. No.: B5380207
M. Wt: 435.5 g/mol
InChI Key: INXGWDZFNZKCLO-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety, a methoxyphenyl group, and a naphthyl group, all connected through a propenone linkage. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,2,3-benzotriazole with 4-methoxybenzaldehyde under basic conditions to form an intermediate. This intermediate is then reacted with 1-hydroxy-2-naphthaldehyde in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or saturated ketones. Substitution reactions can introduce halogens, alkyl groups, or nitro groups into the aromatic rings.

Scientific Research Applications

(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological effects, potentially leading to the generation of reactive oxygen species and modulation of signaling pathways.

Properties

IUPAC Name

(E)-3-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-33-26-15-11-18(16-20(26)17-30-24-9-5-4-8-23(24)28-29-30)10-14-25(31)22-13-12-19-6-2-3-7-21(19)27(22)32/h2-16,32H,17H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXGWDZFNZKCLO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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